molecular formula C11H16O2 B7875089 1-(3-Methoxyphenyl)butan-2-ol

1-(3-Methoxyphenyl)butan-2-ol

Cat. No. B7875089
M. Wt: 180.24 g/mol
InChI Key: SZOSMILTMGAHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)butan-2-ol is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Methoxyphenyl)butan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methoxyphenyl)butan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Stereoselective Olefin Formation : The dehydration of 1-(p-alkoxyphenyl)-1,2-diphenylbutan-1-ols, a compound related to 1-(3-Methoxyphenyl)butan-2-ol, is significant for the synthesis of olefins, which has applications in the synthesis of the anti-cancer drug tamoxifen (R. Mccague, 1987).

  • Endophytic Fungus Metabolites : A study identified new metabolites from the endophytic fungus Nodulisporium sp., including 1-(2-Hydroxy-6-methoxyphenyl)butan-1-one, a compound structurally similar to 1-(3-Methoxyphenyl)butan-2-ol. These compounds exhibit herbicidal, antifungal, and antibacterial activities (J. Dai et al., 2006).

  • Anti-Inflammatory Compounds : Research on analogues of 4-(6-Methoxy-2-naphthyl)butan-2-one, which is related to 1-(3-Methoxyphenyl)butan-2-ol, has shown significant anti-inflammatory activity, suggesting potential pharmaceutical applications (A. C. Goudie et al., 1978).

  • Electrochemical Conversion : The electrochemical hydrogenation of compounds like 4-(4-Methoxyphenyl)buten-2-one, structurally related to 1-(3-Methoxyphenyl)butan-2-ol, has been studied for the formation of 4-(4-Methoxyphenyl)butan-2-one, indicating its role in electrochemical applications (A. Bryan, J. Grimshaw, 1997).

  • Multifunctional Catalysts : The use of multifunctional supported AuPd nanoalloy catalysts for the synthesis of 4-(4-Methoxyphenyl)butan-2-one from 4-methoxybenzyl alcohol showcases the relevance of 1-(3-Methoxyphenyl)butan-2-ol in catalytic applications (M. Morad et al., 2017).

  • Ionic Liquid Behavior : The study of liquid–liquid equilibria involving compounds like butan-1-ol, which is structurally related to 1-(3-Methoxyphenyl)butan-2-ol, in mixtures with ionic liquids, reveals insights into their solubility and potential applications in green chemistry (U. Domańska, A. Marciniak, 2007).

properties

IUPAC Name

1-(3-methoxyphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-3-10(12)7-9-5-4-6-11(8-9)13-2/h4-6,8,10,12H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOSMILTMGAHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC(=CC=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)butan-2-ol

Synthesis routes and methods

Procedure details

To a stirred suspension of CuI (0.40 g, 2.08 mmol) in 3-methoxyphenylmagnesium bromide in THF (31.2 mL, 1.0M THF solution, 31.2 mmol) at −20° C. was slowly added a solution of 1,2-epoxybutane (1.50 g, 20.8 mmol) in THF (1 mL). The mixture was allowed to warm up to room temperature and stirred at room temperature overnight. The reaction mixture was cooled in an ice bath and quenched with saturated aqueous NH4Cl. The mixture was extracted with ethyl acetate (3×70 mL). The combined organic phase was washed with 1 N NaOH, brine, dried (Na2SO4) filtered, and the filtrate was concentrated to give the crude product as a brown oil. The crude product was purified by flash chromatography over SiO2 with hexanes:EtOAc (4:1) to give 3.50 g (94%) of compound (51) as a colorless oil. 1H NMR (400 MHz, CDCl3): δ 1.00 (t, J=7.4 Hz, 3H), 1.50-1.65 (m, 2H), 2.62 (dd, J1=13.5 Hz, J2=8.6 Hz, 1H), 2.82 (dd, J1=13.5 Hz, J2=4.1 Hz, 1H), 3.74-3.79 (m, 1H), 3.80 (s, 3H), 6.75-6.85 (m, 3H), 7.20-7.25 (m, 1H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.4 g
Type
catalyst
Reaction Step Two
Name
Quantity
31.2 mL
Type
solvent
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methoxyphenyl)butan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(3-Methoxyphenyl)butan-2-ol
Reactant of Route 3
Reactant of Route 3
1-(3-Methoxyphenyl)butan-2-ol
Reactant of Route 4
Reactant of Route 4
1-(3-Methoxyphenyl)butan-2-ol
Reactant of Route 5
Reactant of Route 5
1-(3-Methoxyphenyl)butan-2-ol
Reactant of Route 6
Reactant of Route 6
1-(3-Methoxyphenyl)butan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.